molecular formula C18H29N7O2 B14942230 N-acetyl-N'-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide

N-acetyl-N'-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide

Cat. No.: B14942230
M. Wt: 375.5 g/mol
InChI Key: UMNPQLYSLPBUDJ-UHFFFAOYSA-N
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Description

N-acetyl-N’-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-N’-methylacetohydrazide is a complex organic compound that features a triazine ring substituted with piperidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-N’-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-N’-methylacetohydrazide typically involves multiple steps, starting from readily available precursors. The triazine ring is often synthesized through a cyclization reaction involving cyanuric chloride and piperidine under controlled conditions. The acetohydrazide moiety is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-N’-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-N’-methylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazine ring or the piperidine groups.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the piperidine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-acetyl-N’-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-N’-methylacetohydrazide involves its interaction with specific molecular targets. The piperidine groups can interact with biological receptors, while the triazine ring can participate in various biochemical pathways. These interactions can lead to the modulation of cellular processes, making the compound of interest for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.

    Triazine derivatives: Compounds such as melamine and cyanuric acid share the triazine ring structure.

Uniqueness

N-acetyl-N’-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-N’-methylacetohydrazide is unique due to the combination of the triazine ring and piperidine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H29N7O2

Molecular Weight

375.5 g/mol

IUPAC Name

N-acetyl-N'-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide

InChI

InChI=1S/C18H29N7O2/c1-14(26)25(15(2)27)22(3)16-19-17(23-10-6-4-7-11-23)21-18(20-16)24-12-8-5-9-13-24/h4-13H2,1-3H3

InChI Key

UMNPQLYSLPBUDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C(=O)C)N(C)C1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3

Origin of Product

United States

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